An In-depth Technical Guide to BenzaMide, N-[(4-cyanophenyl)sulfonyl]- (CAS 169894-66-0)
An In-depth Technical Guide to BenzaMide, N-[(4-cyanophenyl)sulfonyl]- (CAS 169894-66-0)
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of BenzaMide, N-[(4-cyanophenyl)sulfonyl]-, a distinct chemical entity situated at the intersection of benzamide and sulfonamide chemistries. While specific literature on this exact molecule (CAS 169894-66-0) is not extensively available, this document synthesizes foundational knowledge from structurally analogous compounds to project its physicochemical properties, potential synthesis pathways, and plausible pharmacological activities. The guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of N-sulfonylated benzamides.
Introduction: The Scientific Landscape of N-Sulfonylated Benzamides
The convergence of benzamide and sulfonamide functionalities in a single molecular scaffold has given rise to a class of compounds with significant therapeutic interest. Benzamides are a well-established class of neurologically active drugs, while the sulfonamide group is a cornerstone of various antimicrobial, diuretic, and anticancer agents.[1][2] The N-sulfonylated benzamide core, therefore, represents a promising pharmacophore for the development of novel therapeutics.
This guide focuses on a specific, yet under-documented member of this class: BenzaMide, N-[(4-cyanophenyl)sulfonyl]-. The presence of the 4-cyanophenyl group is of particular interest, as the nitrile moiety can act as a hydrogen bond acceptor or participate in other molecular interactions, potentially influencing the compound's binding affinity and selectivity for biological targets.[3]
Molecular Profile and Physicochemical Properties
The chemical structure of BenzaMide, N-[(4-cyanophenyl)sulfonyl]- is defined by a benzamide core where the amide nitrogen is substituted with a 4-cyanophenylsulfonyl group.
Table 1: Predicted Physicochemical Properties of BenzaMide, N-[(4-cyanophenyl)sulfonyl]-
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₄H₁₀N₂O₃S | Based on chemical name |
| Molecular Weight | 302.31 g/mol | Calculated from molecular formula |
| Appearance | Likely a white to off-white solid | General appearance of related benzamides and sulfonamides.[4] |
| Melting Point | Estimated >200 °C | Similar N-sulfonylated compounds often have high melting points. For example, N-(4-Cyanophenyl)-4-nitrobenzenesulfonamide has a melting point of 191-194 °C.[4] |
| Solubility | Likely poorly soluble in water, soluble in organic solvents like DMSO and DMF | General solubility characteristics of aromatic sulfonamides and benzamides. |
| logP | Estimated in the range of 1.5 - 2.5 | Based on structurally similar compounds. |
Synthesis and Characterization: A Proposed Pathway
A plausible and efficient synthetic route to BenzaMide, N-[(4-cyanophenyl)sulfonyl]- is via a nucleophilic substitution reaction, a cornerstone of sulfonamide synthesis.[1]
Proposed Synthetic Protocol
This protocol is based on well-established methods for the synthesis of N-sulfonylated compounds.[5]
Reaction: Benzamide + 4-Cyanobenzenesulfonyl chloride → BenzaMide, N-[(4-cyanophenyl)sulfonyl]-
Step-by-Step Methodology:
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Dissolution: Dissolve benzamide in a suitable aprotic solvent such as anhydrous pyridine or dichloromethane.
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Cooling: Cool the solution to 0°C in an ice bath to control the exothermicity of the reaction.
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Addition of Sulfonyl Chloride: Slowly add an equimolar amount of 4-cyanobenzenesulfonyl chloride to the cooled solution with continuous stirring. The 4-cyanobenzenesulfonyl chloride can be sourced commercially or synthesized from the corresponding sulfonic acid.
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Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is typically quenched with water or a dilute acid solution. The product may precipitate and can be collected by filtration.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization Workflow
A standard battery of analytical techniques would be employed to confirm the structure and purity of the synthesized BenzaMide, N-[(4-cyanophenyl)sulfonyl]-.
Figure 1: A generalized workflow for the synthesis and characterization of BenzaMide, N-[(4-cyanophenyl)sulfonyl]-.
Potential Pharmacological Activities and Therapeutic Targets
While direct pharmacological data for BenzaMide, N-[(4-cyanophenyl)sulfonyl]- is not available, the structural motifs present suggest several avenues for investigation.
Carbonic Anhydrase Inhibition
The sulfonamide moiety is a well-known zinc-binding group, and many sulfonamides are potent inhibitors of carbonic anhydrases (CAs).[1] For instance, N-benzyl-4-sulfamoylbenzamide is a known inhibitor of carbonic anhydrase II.[6] Given this, it is plausible that BenzaMide, N-[(4-cyanophenyl)sulfonyl]- could exhibit inhibitory activity against various CA isoforms, some of which are implicated in glaucoma, epilepsy, and certain cancers.
Cannabinoid Receptor Modulation
Certain sulfamoyl benzamide derivatives have been identified as agonists or modulators of cannabinoid receptors, suggesting potential applications in pain management, inflammation, and neurological disorders.[7] The specific substitution pattern on the benzamide and sulfonylphenyl rings would be critical in determining the affinity and efficacy at these receptors.
Androgen Receptor Antagonism
Recent studies have explored N-substituted sulfonamides as androgen receptor (AR) antagonists for the treatment of prostate cancer.[8] The core structure of BenzaMide, N-[(4-cyanophenyl)sulfonyl]- shares similarities with these emerging AR antagonists, making this a viable area for future investigation.
Figure 2: Potential pharmacological pathways for BenzaMide, N-[(4-cyanophenyl)sulfonyl]- based on structurally related compounds.
Safety and Handling
As with any novel chemical entity, BenzaMide, N-[(4-cyanophenyl)sulfonyl]- should be handled with appropriate care in a laboratory setting. General safety precautions for related benzamides and sulfonamides should be followed.[9]
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Directions
BenzaMide, N-[(4-cyanophenyl)sulfonyl]- represents an intriguing, yet underexplored, chemical entity with potential for diverse pharmacological applications. This guide provides a foundational framework for its synthesis, characterization, and potential therapeutic targeting based on the established chemistry and biology of related N-sulfonylated benzamides. Further experimental investigation is warranted to elucidate the precise properties and biological activities of this compound, which may hold promise for the development of novel therapeutics.
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